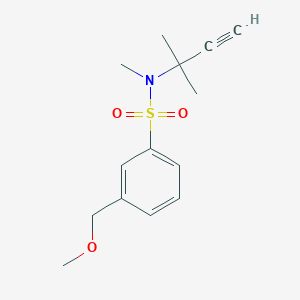
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide, also known as FMNBs, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a nitro group and a fluorine atom, which give it unique properties and potential uses.
作用機序
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase, which inhibits the enzyme's activity. This inhibition can lead to changes in pH and ion concentrations in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide depend on the specific system or process being studied. Inhibition of carbonic anhydrase can lead to changes in pH and ion concentrations, which can affect a range of physiological processes, including respiration, digestion, and renal function. Additionally, 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects in some systems.
実験室実験の利点と制限
One of the primary advantages of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide as a tool for scientific research is its potency and specificity as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the mechanisms of enzyme-catalyzed reactions and for developing new drugs that target carbonic anhydrase. However, one limitation of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide is its potential toxicity and side effects, which can limit its use in some systems.
将来の方向性
There are several potential future directions for research on 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase, particularly for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide could be used as a tool for studying the mechanisms of other enzyme-catalyzed reactions, which could lead to new insights into a range of physiological processes. Finally, further research is needed to fully understand the potential advantages and limitations of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide in scientific research.
合成法
The synthesis of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide involves several steps, including the reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with N-methyl-N-(2-methylbut-3-yn-2-yl)amine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学的研究の応用
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of this compound is as a tool for studying the mechanisms of enzyme-catalyzed reactions. 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in several physiological processes, including acid-base balance and ion transport.
特性
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-5-12(2,3)14(4)20(18,19)11-9(13)7-6-8-10(11)15(16)17/h1,6-8H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYZMZELDEAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


